molecular formula C14H19NOS B4778688 2,2,6,6-tetramethyl-3-(2-thienylmethylene)-4-piperidinone

2,2,6,6-tetramethyl-3-(2-thienylmethylene)-4-piperidinone

Cat. No. B4778688
M. Wt: 249.37 g/mol
InChI Key: ULNFEUXPXDQMKG-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TTMP is a cyclic ketone that was first synthesized in the 1970s. It has a unique molecular structure that makes it an attractive candidate for various scientific applications. TTMP is known to possess antioxidant and anti-inflammatory properties, making it a promising compound for the treatment of various diseases.

Scientific Research Applications

TTMP has been extensively studied for its potential applications in various scientific fields. It has been shown to possess antioxidant and anti-inflammatory properties, making it a promising compound for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. TTMP has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

Mechanism of Action

TTMP exerts its antioxidant and anti-inflammatory effects by scavenging reactive oxygen species and inhibiting the activity of inflammatory enzymes. It has also been shown to modulate various signaling pathways involved in cell proliferation and apoptosis.
Biochemical and physiological effects:
TTMP has been shown to possess various biochemical and physiological effects. It has been shown to protect against oxidative stress and inflammation, reduce cell proliferation, and induce apoptosis in cancer cells. TTMP has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

TTMP has several advantages for use in lab experiments. It is relatively easy to synthesize and has low toxicity. However, TTMP has limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of TTMP. One potential application is in the development of novel anti-cancer therapies. TTMP has been shown to induce apoptosis in cancer cells, and further studies could explore its potential as a chemotherapeutic agent. Another area of research could be the development of TTMP-based fluorescent probes for the detection of metal ions in biological systems. Additionally, further studies could explore the potential of TTMP in the treatment of other diseases such as diabetes and cardiovascular disease.
In conclusion, TTMP is a synthetic compound with promising potential for various scientific applications. It possesses antioxidant and anti-inflammatory properties and has been extensively studied for its potential use in the treatment of various diseases. Further research is needed to fully explore the potential of TTMP in various scientific fields.

properties

IUPAC Name

(3E)-2,2,6,6-tetramethyl-3-(thiophen-2-ylmethylidene)piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NOS/c1-13(2)9-12(16)11(14(3,4)15-13)8-10-6-5-7-17-10/h5-8,15H,9H2,1-4H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNFEUXPXDQMKG-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(=CC2=CC=CS2)C(N1)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=O)/C(=C/C2=CC=CS2)/C(N1)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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